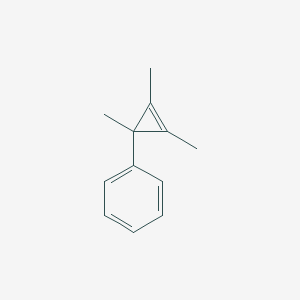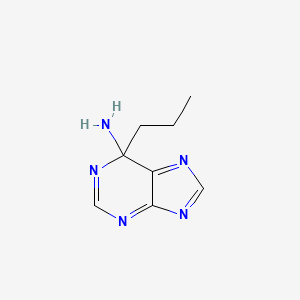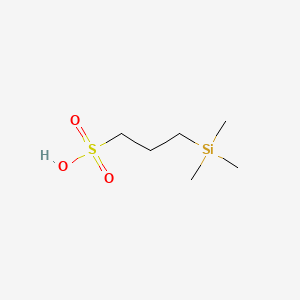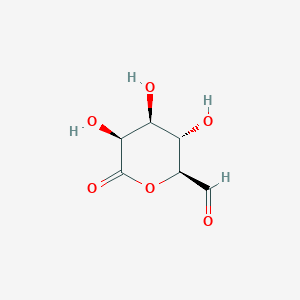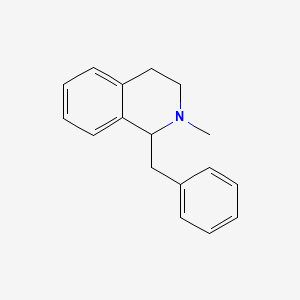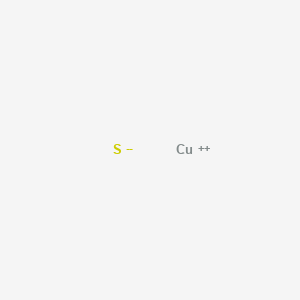
Copper sulfide (CuS2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(II) sulfide is a copper sulfide in which the metal is in the +2 oxidation state.
Wissenschaftliche Forschungsanwendungen
1. Energy and Biomedical Fields
Copper sulfides, particularly nanostructured forms, are extensively studied for their semiconducting and non-toxic nature. They have applications in energy and biomedical fields. Copper sulfides exhibit a range of stoichiometric compositions, leading to different crystal structures and unique properties. The band gap values (1.2–1.5 eV) and optoelectronic properties of these materials indicate their photocatalytic activity and excellent plasmonic behavior. They also possess promising thermoelectric properties, converting waste heat into electricity through the Seebeck effect. The nanodimensional forms of copper sulfides elevate their use by enabling property tuning with material size (Roy & Srivastava, 2015).
2. Synthesis and Biomedical Applications
Copper sulfide (CuS) nanoparticles are of increasing interest in biomedical research, primarily for energy- and catalysis-related applications. These nanoparticles have shown broad in vitro applications, particularly in the detection of biomolecules, chemicals, and pathogens. In vivo uses include molecular imaging with various techniques, cancer therapy based on CuS's photothermal properties, and drug delivery and theranostic applications (Goel, Chen, & Cai, 2014).
3. Supercapacitor Applications
Copper sulfides (CuxS, x = 1–2) are significant for supercapacitor applications due to their electrochemical performance, availability, and low production cost. They are used in designing high-performance supercapacitors, an essential component of proficient electrochemical energy storage devices. Different copper sulfide nanostructures, obtained via various synthetic methodologies, are used to develop superior electrode materials for high-energy supercapacitors (Majumdar, 2020).
4. Optical and Electrical Properties
Copper sulfides of different chemical compositions have been studied for their optical and electrical characteristics. These properties are vital for applications in electronics, sensors, and other technological fields. The optical energy band gaps and the electrical conductivity of these materials are critical parameters that determine their suitability for practical applications (Grozdanov & Najdoski, 1995).
Eigenschaften
CAS-Nummer |
11115-78-9 |
|---|---|
Produktname |
Copper sulfide (CuS2) |
Molekularformel |
CuS |
Molekulargewicht |
95.61 g/mol |
IUPAC-Name |
copper;sulfide |
InChI |
InChI=1S/Cu.S/q+2;-2 |
InChI-Schlüssel |
OMZSGWSJDCOLKM-UHFFFAOYSA-N |
SMILES |
[S-2].[Cu+2] |
Kanonische SMILES |
[S-2].[Cu+2] |
Andere CAS-Nummern |
12054-07-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



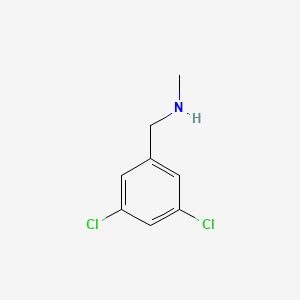
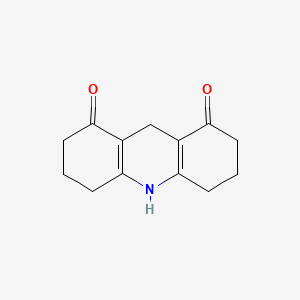
![N-[[2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]-2-thiophenecarboxamide](/img/structure/B1221767.png)
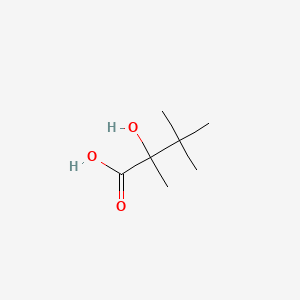
![Butanedioic acid, sulfo-, 4-[2-[(12-hydroxy-1-oxo-9-octadecenyl)amino]ethyl] ester, disodium salt](/img/structure/B1221771.png)
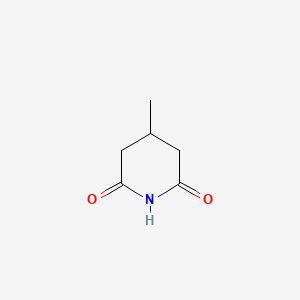
![[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis[(3,4,5-trisulfooxybenzoyl)oxy]tetrahydropyran-2-yl]methyl 3,4,5-trisulfooxybenzoate](/img/structure/B1221773.png)
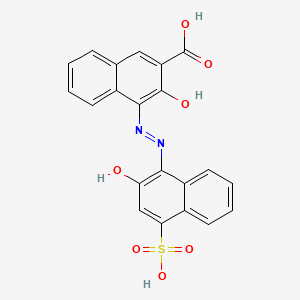
![1-[(3,4-Dimethoxyphenyl)methyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B1221777.png)
